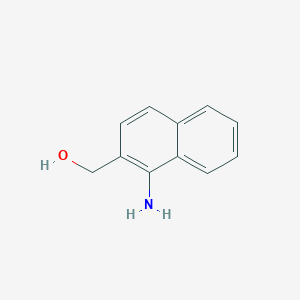

1-Aminonaphthalene-2-methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Aminonaphthalene-2-methanol (ANM) is a chemical compound that belongs to the family of naphthalene derivatives. It is a colorless solid that is soluble in water and has a pungent odor. ANM has been widely used in various scientific research applications due to its unique chemical properties.

科学研究应用

1-Aminonaphthalene-2-methanol has been widely used in various scientific research applications, including:

1. Fluorescent Probes: 1-Aminonaphthalene-2-methanol has been used as a fluorescent probe to study the binding of ligands to proteins and DNA.

2. Analytical Chemistry: 1-Aminonaphthalene-2-methanol has been used as a reagent in the analysis of various compounds, including aldehydes, ketones, and carboxylic acids.

3. Electrochemistry: 1-Aminonaphthalene-2-methanol has been used as a redox-active compound in electrochemical studies.

4. Medicinal Chemistry: 1-Aminonaphthalene-2-methanol has been used as a building block in the synthesis of various biologically active compounds.

作用机制

Target of Action

It’s known that similar compounds, such as aminonaphthalenes, can interact with various proteins and enzymes . The specific targets and their roles would need further investigation.

Mode of Action

It’s known that alcohols can modulate lipid bilayer properties and alter protein function through direct protein interactions . This suggests that 1-Aminonaphthalene-2-methanol might interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that similar compounds can be involved in various metabolic processes . For instance, methanol, a related compound, can be converted into 3-hydroxypropionic acid via the synthetic β-alanine pathway

Pharmacokinetics

It’s known that similar compounds can be metabolized by various enzymes . The impact of these properties on the bioavailability of 1-Aminonaphthalene-2-methanol would need further investigation.

Result of Action

It’s known that similar compounds can have various effects, such as altering the lipid bilayer properties and protein function

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Aminonaphthalene-2-methanol. For instance, the presence of other substances, pH, temperature, and light exposure can affect the stability and activity of many chemical compounds

实验室实验的优点和局限性

1-Aminonaphthalene-2-methanol has several advantages and limitations for lab experiments, including:

Advantages:

1. High Purity: 1-Aminonaphthalene-2-methanol can be easily synthesized with high purity, making it suitable for various applications.

2. Versatility: 1-Aminonaphthalene-2-methanol can undergo various chemical reactions, making it suitable for various applications.

3. Stability: 1-Aminonaphthalene-2-methanol is stable under normal laboratory conditions, making it suitable for long-term storage.

Limitations:

1. Toxicity: 1-Aminonaphthalene-2-methanol is toxic and can cause skin irritation and respiratory problems if not handled properly.

2. Solubility: 1-Aminonaphthalene-2-methanol is not very soluble in organic solvents, making it difficult to use in certain applications.

3. Limited Availability: 1-Aminonaphthalene-2-methanol is not readily available commercially, making it difficult to obtain for some researchers.

未来方向

1-Aminonaphthalene-2-methanol has several potential future directions, including:

1. Development of New Applications: 1-Aminonaphthalene-2-methanol has the potential to be used in various new applications, including drug discovery and sensing.

2. Modification of Chemical Structure: The chemical structure of 1-Aminonaphthalene-2-methanol can be modified to improve its properties and make it more suitable for various applications.

3. Development of New

合成方法

1-Aminonaphthalene-2-methanol can be synthesized by the reduction of 1-nitronaphthalene using sodium borohydride in methanol. The reaction yields 1-Aminonaphthalene-2-methanol as a crystalline solid with a yield of approximately 80%. The purity of 1-Aminonaphthalene-2-methanol can be further increased by recrystallization from ethanol.

属性

IUPAC Name |

(1-aminonaphthalen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBVJJUAEXXYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminonaphthalene-2-methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)

![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456160.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2456167.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456173.png)

![1,7-Bis[(3-methylphenyl)methyl]-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2456176.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2456178.png)

![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2456180.png)